4-Fluoro-2,3-dimethoxybenzaldehyde
Description
4-Fluoro-2,3-dimethoxybenzaldehyde (CAS: 722466-22-0) is a fluorinated aromatic aldehyde characterized by a fluorine atom at the 4-position and methoxy groups at the 2- and 3-positions of the benzaldehyde core. It serves as a critical intermediate in organic synthesis, particularly in pharmaceutical applications. For example, it is used in the preparation of benzo[c][1,2]oxaborole derivatives, which are explored for their bioactive properties . The compound is synthesized via demethylation reactions using BBr₃ under controlled conditions .
Properties
IUPAC Name |
4-fluoro-2,3-dimethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-12-8-6(5-11)3-4-7(10)9(8)13-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXUJZCQKBKJKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1OC)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Directed Ortho-Metalation (DoM) Strategy
A plausible route involves using a protected aldehyde group to direct metalation. For example, converting the aldehyde to an acetal (e.g., dimethyl acetal) temporarily masks its reactivity, allowing methoxy and fluoro groups to be introduced via lithiation or magnesiation. The patent WO2018207120A1 highlights the utility of protective groups like acetyl or benzyl in stabilizing intermediates during nitration and halogenation. After introducing methoxy and fluoro groups, acidic hydrolysis regenerates the aldehyde.
Key Challenges :
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Competing directing effects between methoxy and acetal groups may lead to regiochemical ambiguity.
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Over-functionalization risks due to the electron-donating nature of methoxy groups.
Cross-Coupling Strategies
Transition metal-catalyzed cross-coupling reactions offer precise control over substituent placement. The Suzuki-Miyaura coupling, demonstrated in the RSC publication for synthesizing 4-fluoro-4'-methoxy-biphenyl-2-carbaldehyde, could be adapted to assemble the target compound’s skeleton.
Suzuki-Miyaura Coupling Protocol
Using 2-bromo-3,4-dimethoxybenzaldehyde and a fluorinated boronic acid (e.g., 4-fluorophenylboronic acid), palladium catalysis (Pd(OAc)₂, PPh₃) in a polar aprotic solvent (DMF) at 90°C facilitates coupling. This method ensures regioselective introduction of the fluoro group while preserving the aldehyde functionality.
Reaction Conditions :
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Catalyst: Pd(OAc)₂ (5 mol%)
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Ligand: PPh₃ (0.25 equiv)
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Base: K₂CO₃ (0.5 mmol)
Yield Considerations :
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Analogous reactions report yields of 70–85%, though steric hindrance from methoxy groups may reduce efficiency.
Oxidation of Methyl Precursors
Oxidation of a methyl-substituted intermediate provides a direct pathway to the aldehyde. For instance, 4-fluoro-2,3-dimethoxytoluene could be oxidized using CrO₃ in acetic acid or via ozonolysis followed by reductive workup.
Chromium Trioxide-Mediated Oxidation
In a protocol analogous to Step-C of WO2018207120A1, where acetic anhydride acetylates an amine, chromium trioxide in acidic conditions oxidizes the methyl group to a carbonyl.
Procedure :
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Substrate: 4-fluoro-2,3-dimethoxytoluene
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Oxidizing Agent: CrO₃ in H₂SO₄/H₂O
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Temperature: 0–5°C (exothermic control)
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Workup: Neutralization with NaOH, extraction with ethyl acetate
Limitations :
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Over-oxidation to carboxylic acids is a risk.
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Toxic reagents necessitate stringent safety measures.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction introduces formyl groups onto electron-rich aromatics. Applying this to 4-fluoro-1,2-dimethoxybenzene could yield the target aldehyde.
Reaction Mechanism and Conditions
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Reagents: POCl₃ and DMF form the electrophilic chloroiminium intermediate.
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Substrate: 4-fluoro-1,2-dimethoxybenzene
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Temperature: 80–100°C, 6–8 hours
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Quenching: Ice-cold water, neutralization with NaHCO₃
Functional Group Interconversion
Nitro Reduction and Diazotization
Starting from 4-fluoro-2,3-dimethoxynitrobenzene, catalytic hydrogenation (e.g., Raney Ni, H₂) reduces the nitro group to an amine. Subsequent diazotization and hydrolysis (e.g., Sandmeyer reaction) could replace the amine with a formyl group.
Procedure :
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Reduction: H₂ (3 kg pressure), Raney Ni (10 wt%), methanol solvent, 25–30°C.
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Diazotization: NaNO₂, HCl, 0–5°C.
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Hydrolysis: CuCN or H₂O/heat.
Yield Optimization :
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Patent WO2018207120A1 reports 98% yield for analogous nitro reductions, but hydrolysis steps may lower overall efficiency.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2,3-dimethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Fluoro-2,3-dimethoxybenzoic acid.
Reduction: 4-Fluoro-2,3-dimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-2,3-dimethoxybenzaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is explored for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-fluoro-2,3-dimethoxybenzaldehyde involves its interaction with cellular components. For instance, it can act as a redox-active compound, disrupting cellular redox homeostasis and antioxidation systems. This disruption can lead to the inhibition of microbial growth and enhance the efficacy of conventional drugs .
Comparison with Similar Compounds
The structural and functional attributes of 4-Fluoro-2,3-dimethoxybenzaldehyde can be compared to related benzaldehyde derivatives, focusing on substituent effects, synthesis, reactivity, and applications. Key analogs include brominated dimethoxybenzaldehydes, difluoromethoxy analogs, and other fluorinated/methoxylated derivatives.
Structural and Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| This compound | 722466-22-0 | C₉H₉FO₃ | 184.16 | 4-F, 2-OCH₃, 3-OCH₃ |
| 5-Bromo-2,3-dimethoxybenzaldehyde | 73960-07-3 | C₉H₉BrO₃ | 245.07 | 5-Br, 2-OCH₃, 3-OCH₃ |
| 6-Bromo-2,3-dimethoxybenzaldehyde | 1243391-44-7 | C₉H₉BrO₃ | 245.07 | 6-Br, 2-OCH₃, 3-OCH₃ |
| 4-(Difluoromethoxy)-3-methoxybenzaldehyde | 151103-08-1 | C₈H₆F₂O₃ | 188.13 | 4-OCHF₂, 3-OCH₃ |
| 4-Fluoro-2,3-dimethylbenzaldehyde | 363134-37-6 | C₉H₉FO | 152.17 | 4-F, 2-CH₃, 3-CH₃ |
Key Observations :
- Substituent Effects : Fluorine (electronegative) and bromine (polarizable) influence electronic distribution and reactivity. Brominated analogs exhibit higher molecular weights due to bromine’s atomic mass (~80 g/mol difference vs. fluorine) .
- Physical Properties : The difluoromethoxy derivative (151103-08-1) has a lower molecular weight but higher hydrophobicity (Log S = -2.3) compared to this compound, impacting solubility and bioavailability .
Research Findings
- Regioselectivity : Bromination of 2,3-dimethoxybenzaldehyde yields 6-BRB as the major product due to steric and electronic directing effects of methoxy groups .
- Toxicological Profiles : Brominated derivatives may pose higher toxicity risks compared to fluorinated analogs, as bromine-containing compounds often require stringent handling .
- Similarity Metrics : Computational analyses indicate this compound shares ~0.76–0.83 structural similarity with methyl/methoxy-substituted benzaldehydes (e.g., 4-Methoxy-2-methylbenzaldehyde) .
Biological Activity
4-Fluoro-2,3-dimethoxybenzaldehyde is an aromatic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, including antimicrobial and anticancer activities, as well as its mechanisms of action and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₉F O₃
- Molecular Weight : 184.16 g/mol
- Functional Groups : Contains a fluorine atom and two methoxy groups on the benzene ring.
The unique structure of this compound contributes to its chemical reactivity and potential applications in various fields, including organic synthesis and drug development.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted that certain derivatives of this compound showed effectiveness against various bacterial strains.
| Microbial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 18 | 200 |
| Candida albicans | 12 | 150 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms:
- Cell Cycle Arrest : The compound has been observed to cause G1 phase arrest in cancer cells.
- Reactive Oxygen Species (ROS) Production : Increased ROS levels lead to oxidative stress, which is detrimental to cancer cells.
- Inhibition of Proliferation : It reduces the proliferation rate of cancer cells significantly.
A case study involving human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability.
The biological activity of this compound is attributed to its interaction with cellular components:
- Redox Activity : The compound acts as a redox-active agent, disrupting cellular redox homeostasis and affecting antioxidation systems. This disruption can inhibit microbial growth and enhance the efficacy of conventional drugs.
- Targeting Cellular Pathways : It may influence pathways related to apoptosis and cell survival, contributing to its anticancer effects.
Research Findings
Recent studies have explored the synthesis and therapeutic potential of compounds related to this compound. For instance:
- A review highlighted that compounds bearing similar structural motifs exhibited enhanced activity against dihydrofolate reductase (DHFR), a target implicated in cancer therapy .
- Other research indicated that derivatives of this compound could serve as leads for developing new therapeutic agents due to their promising biological activities .
Q & A
Q. How to design a high-throughput screening (HTS) protocol for derivatives targeting enzyme inhibition?
- Methodology : Use fluorescence-based assays (e.g., FRET for protease inhibition) with microplate readers. Prioritize derivatives with logP <3.5 (calculated via ChemAxon) for improved bioavailability. Dose-response curves (10 nM–100 µM) and kinetic analysis (Ki determination) validate hits .
Tables for Key Data Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
